Methyl 4-hydroxyhex-2-ynoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxyhex-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMESNUCOCRRYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551320 | |
| Record name | Methyl 4-hydroxyhex-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112780-04-8 | |
| Record name | Methyl 4-hydroxyhex-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Hydroxyhex 2 Ynoate
Asymmetric Synthetic Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched products, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Asymmetric Addition of Terminal Alkynes to Aldehydes
A highly effective method for synthesizing chiral propargyl alcohols is the asymmetric addition of terminal alkynes to aldehydes. nih.govnih.gov This convergent approach avoids issues such as decomposition and isomerization that can occur with other methods like ynone reduction or ynal alkylation. nih.gov
The zinc-catalyzed asymmetric addition of methyl propiolate to various aliphatic aldehydes has proven to be a robust method for producing a range of (R)-methyl 4-hydroxyalk-2-ynoates with high yields and exceptional enantioselectivity. mdpi.comresearchgate.net This reaction typically utilizes a chiral ligand to induce asymmetry. mdpi.com In a general procedure, the reaction is carried out in toluene (B28343) on a 1.0 mmol scale. researchgate.net
The synthesis of (R)-methyl 4-hydroxyhex-2-ynoate, specifically, is achieved through the reaction of methyl propiolate with propionaldehyde. This reaction yields the desired product as a colorless oil. mdpi.com
Detailed findings from the synthesis of various analogs using this method are presented in the table below.
| Product | Aldehyde | Yield | Enantiomeric Excess (ee) |
| (R)-Methyl 4-hydroxypent-2-ynoate | Acetaldehyde | 63% | 99% |
| (R)-Methyl 4-hydroxyhex-2-ynoate | Propionaldehyde | 71% | 99% |
| (R)-Methyl 4-hydroxyhept-2-ynoate | Butyraldehyde (B50154) | 67% | 99% |
| (R)-Methyl 4-hydroxyoct-2-ynoate | Valeraldehyde | 68% | 99% |
| (R)-Methyl 4-hydroxynon-2-ynoate | Hexanal | 71% | 99% |
| (R)-Methyl 4-hydroxy-5-methylhex-2-ynoate | Isovaleraldehyde | 71% | 99% |
| (R)-Methyl 4-hydroxyoct-7-en-2-ynoate | 5-Hexenal | 68% | 97% |
| Data sourced from a general procedure for the asymmetric addition of methyl propiolate to aliphatic aldehydes. mdpi.com |
The success of the zinc-catalyzed asymmetric addition hinges on the use of a chiral ligand. A variety of ligands have been explored, with ProPhenol and BINOL derivatives being particularly effective. mdpi.comnih.gov The ProPhenol ligand, in combination with a dialkylzinc reagent, has demonstrated high efficiency in catalyzing the addition of zinc alkynylides to a wide range of aldehydes, including aryl, aliphatic, and α,β-unsaturated aldehydes. nih.gov
For instance, the (S,S)-ProPhenol ligand has been successfully employed in the synthesis of (R)-matsutakeol and its analogs, achieving excellent enantioselectivities. researchgate.net Similarly, (S)-BINOL has been used as a catalyst for these reactions. mdpi.com Screening of different ligands has shown that ProPhenol can provide superior yield and enantioselectivity compared to other ligand types in certain applications. nih.gov
Zinc-Catalyzed Asymmetric Direct Addition of Methyl Propiolate to Aliphatic Aldehydes
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce enantiomerically pure compounds. jst.go.jpnih.gov
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture. mdpi.comjst.go.jp This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.
Lipases are a class of enzymes widely used in organic synthesis due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity, particularly towards secondary alcohols. acs.orgresearchgate.net Lipase-catalyzed enantioselective acylation is a common method for the kinetic resolution of racemic alcohols. acs.orgresearchgate.net In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol. researchgate.net
Esterase-Mediated Kinetic Resolution
Kinetic resolution is a widely employed method for separating racemic mixtures. In this process, an enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the faster-reacting enantiomer (as a new product) from the unreacted, slower-reacting enantiomer. Lipases, a class of esterase enzymes, are frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.com
The process, when applied to a racemic mixture of Methyl 4-hydroxyhex-2-ynoate, would involve the selective acylation of one of the alcohol enantiomers. Enzymes such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for this purpose. rsc.orgmdpi.com The reaction typically uses an acyl donor, such as vinyl acetate (B1210297) or vinyl hexanoate, in an organic solvent. nih.govresearchgate.net The lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other, resulting in a mixture of the acylated ester (e.g., (R)-Methyl 4-acetoxyhex-2-ynoate) and the unreacted alcohol (e.g., (S)-Methyl 4-hydroxyhex-2-ynoate). mdpi.comnih.gov These can then be separated by standard chromatographic techniques. The efficiency of this separation is quantified by the enantiomeric ratio (E value), with high E values (>100) indicating excellent selectivity. mdpi.com
Table 1: Enzymes Commonly Used in Kinetic Resolution
| Enzyme | Common Source | Typical Reaction |
|---|---|---|
| Candida antarctica Lipase B (CALB) | Fungus | Transesterification, Esterification |
| Pseudomonas cepacia Lipase (PCL) | Bacterium | Transesterification, Hydrolysis |
| Candida rugosa Lipase (CRL) | Fungus | Hydrolysis, Esterification |
Hydroxynitrile Lyase (HNL) Applications in Asymmetric Synthesis
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins. rsc.orgresearchgate.net This enzymatic reaction is a powerful method for stereoselective C-C bond formation. researchgate.net While not a direct synthesis of this compound, HNLs can be used to prepare chiral precursors from which the target molecule could be derived through subsequent chemical transformations.
The process involves the HNL-catalyzed addition of HCN to a prochiral carbonyl compound. researchgate.net HNLs are available to produce either the (R)- or (S)-enantiomer of the desired cyanohydrin. rsc.org For example, HNLs from the Prunus species (like almonds) typically yield (R)-cyanohydrins, while HNLs from Manihot esculenta (cassava) can produce (S)-cyanohydrins. researchgate.netpu-toyama.ac.jp The resulting chiral cyanohydrin, a versatile building block, can then be chemically modified. acs.org To synthesize a precursor for this compound, one might start with a suitable keto-aldehyde, generate a chiral cyanohydrin, and then perform a series of reactions including reduction and alkynylation to build the final molecular structure. The reaction is typically performed at a low pH (below 5) to suppress the non-enantioselective chemical background reaction. rsc.org
Biocatalytic Asymmetric Synthesis
Beyond kinetic resolution, direct biocatalytic asymmetric synthesis offers a more efficient route by converting a prochiral substrate entirely into a single desired enantiomer. A notable strategy for producing enantiopure propargylic alcohols involves a deracemization process using a sequence of enzymes. acs.org This approach can convert a readily available racemic propargylic alcohol into a single, optically pure enantiomer with a theoretical yield of 100%. acs.org
One such biocatalytic platform uses a two-step enzymatic cascade. nih.govresearchgate.net
Oxidation: In the first step, a peroxygenase from a source like Agrocybe aegerita oxidizes both enantiomers of a racemic propargylic alcohol to the corresponding ketone. acs.orgnih.govresearchgate.net
Asymmetric Reduction: In the second step, the intermediate ketone is asymmetrically reduced to a single enantiomer of the alcohol. acs.orgnih.govresearchgate.net This is achieved using an enantioselective alcohol dehydrogenase (ADH). An (R)-selective ADH from Lactobacillus kefir or an (S)-selective ADH from Thermoanaerobacter brokii can be chosen to produce the desired (R)- or (S)-propargylic alcohol, respectively. acs.orgnih.govresearchgate.net
This one-pot cascade reaction has been shown to produce a range of enantioenriched propargylic alcohols in high yields (70-99%). acs.orgnih.gov
Chiral Synthon Derivations
Once synthesized in an enantiomerically pure form, this compound serves as a valuable chiral synthon. A chiral synthon is a building block used to introduce a specific stereocenter into a larger molecule during a total synthesis. The functional groups of this compound—the hydroxyl, ester, and alkyne moieties—allow for a wide variety of subsequent chemical transformations. rsc.org
For instance, the propargyl functional group can be used for C-C bond formation or as a precursor to stereodefined allylic alcohols with either cis or trans alkene geometry. rsc.org The alkyne can be transformed into a terminal alkyne via the Zipper reaction, which can then be used in coupling reactions. rsc.org The versatility of such propargylic alcohol synthons makes them crucial intermediates in the synthesis of many biologically active natural products and pharmaceuticals. rsc.orgnih.gov
Preparation of Chiral Allyl Alcohol Intermediates
An established strategy for synthesizing chiral propargyl alcohols involves the transformation of chiral epoxides, which are themselves derived from allyl alcohols. rsc.org This method provides excellent control over the stereochemistry of the final product.
The synthesis begins with an achiral or racemic allylic alcohol. The key step is the Sharpless asymmetric epoxidation, which converts the allyl alcohol into a chiral 2,3-epoxyalcohol with high enantioselectivity. rsc.org The resulting chiral epoxyalcohol is then converted into a 2,3-epoxychloride, typically using triphenylphosphine (B44618) and carbon tetrachloride. rsc.org In the final step, treatment of the epoxychloride with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium amide induces a double elimination reaction, opening the epoxide ring and forming the alkyne to yield the desired chiral propargyl alcohol in excellent yield. rsc.org
Conventional Synthetic Routes
Conventional organic synthesis, relying on traditional reagents and multi-step pathways, provides alternative, non-biocatalytic methods for constructing the target molecule.
Multi-step Organic Synthesis Pathways
A common conventional route to α,β-acetylenic esters like this compound involves the carbomethoxylation of the Grignard reagent derived from a terminal alkyne. orgsyn.org This method avoids the need for high-pressure carboxylation reactions. orgsyn.org
For this compound, the synthesis would likely start from 1-pentyn-3-ol (B1209153). A typical sequence is as follows:
Protection: The hydroxyl group of 1-pentyn-3-ol is first protected to prevent it from interfering with the subsequent Grignard reaction. A common protecting group for alcohols is tetrahydropyranyl (THP). orgsyn.org
Grignard Formation: The protected alcohol is then treated with a Grignard reagent, such as ethylmagnesium bromide, to deprotonate the terminal alkyne and form the corresponding acetylenic Grignard reagent. orgsyn.org
Carbomethoxylation: This Grignard reagent is then reacted with methyl chloroformate. This step adds the carbomethoxy group to the alkyne, forming the protected methyl ester. orgsyn.org
Deprotection: Finally, the protecting group (e.g., THP) is removed under mild acidic conditions to reveal the hydroxyl group, yielding racemic this compound. orgsyn.org
This pathway provides a reliable, albeit multi-step, method for preparing the racemic compound, which can then be subjected to resolution if a single enantiomer is desired.
Cascade Reaction Approaches
For instance, rhodium(III)-catalyzed C–H activation followed by a [4+2] annulation and lactonization cascade has been developed for the reaction of indoles with 4-hydroxy-2-alkynoates. numberanalytics.com This methodology allows for the creation of complex fused heterocyclic systems. While a direct application of a cascade reaction to yield this compound is not explicitly detailed in the reviewed literature, the reactivity of the 4-hydroxy-2-alkynoate functional group array suggests its potential as a substrate in such processes. These reactions often tolerate a variety of substituents on the 4-hydroxy-2-alkynoate, including dialkyl, cyclopentyl, and cyclohexyl groups, affording products in good to excellent yields with high regioselectivity. numberanalytics.com However, it has been noted that in some specific Rh(III)-catalyzed cascade reactions, certain substrates like methyl 4-hydroxybut-2-ynoate or ethyl 4-hydroxyhex-2-ynoate failed to react to produce the desired products under the tested conditions. numberanalytics.com
Reductive Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes, particularly with high E-selectivity. wikipedia.orgwikipedia.orgorganic-chemistry.org A modification of this reaction, the reductive Horner-Wadsworth-Emmons olefination, allows for the conversion of esters into α,β-unsaturated esters. This process typically involves the in situ reduction of an ester to an aldehyde, which is then immediately trapped by a phosphonate (B1237965) ylide to undergo the olefination.
While there are no specific reports detailing the synthesis of this compound via a reductive HWE approach, the methodology has been successfully applied to alkynyl esters. mdpi.com For example, the reductive HWE olefination of methyl 3-phenylpropiolate has been shown to produce (E)-methyl 5-phenylpent-2-en-4-ynoate with high stereoselectivity and in good yield. mdpi.com This demonstrates the feasibility of employing this reaction type with substrates containing an alkyne functionality. The general advantages of the HWE reaction include the use of more reactive phosphonates compared to Wittig reagents and the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.orgmdpi.com
Oxidation Reactions in Synthesis
Oxidation reactions are a fundamental tool in organic synthesis for the introduction or modification of functional groups. In the synthesis of molecules related to this compound, oxidation reactions can be crucial. For example, the synthesis of a related compound, (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, involves the oxidation of an alcohol to an aldehyde. evitachem.com In a broader context, the synthesis of various natural products often relies on the oxidation of alcohols to aldehydes or ketones at key steps. For instance, in the synthesis of (-)-5,6-Dihydrocineromycin B, an oxidative cleavage of a terminal alkene was used to generate an aldehyde moiety, which then participated in an intramolecular HWE reaction. conicet.gov.ar Similarly, the oxidation of a primary alcohol to an aldehyde can be a critical step before a subsequent olefination reaction. organic-chemistry.org These examples highlight the strategic importance of oxidation reactions in building the necessary precursors for complex molecules that may share structural motifs with this compound.
Stereochemical Control and Enantioselectivity in Synthesis
The synthesis of a specific enantiomer of a chiral molecule like this compound requires precise control over the stereochemistry of the reaction. The hydroxyl group at the C4 position introduces a chiral center, leading to the possibility of (R) and (S) enantiomers.
Enantiomeric Excess Determination Methods (e.g., Chiral HPLC)
Determining the enantiomeric excess (ee) of a chiral compound is essential to evaluate the success of an asymmetric synthesis. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose. mdpi.comcsfarmacie.czhumanjournals.com
For this compound, the enantiomeric excess can be determined after converting the alcohol into a derivative, such as a 3,5-dinitrobenzoyl ester. mdpi.com This derivatization allows for better interaction with the chiral stationary phase and enhances UV detection. The resulting diastereomeric esters can then be separated and quantified.
A reported method for the (R)-enantiomer of a closely related series of compounds involved the use of a Chiralcel OD-H column. mdpi.com The specific conditions for a representative analysis are detailed in the table below.
Table 1: Chiral HPLC Conditions for Enantiomeric Excess Determination of a Derivatized 4-hydroxy-2-ynoate
| Parameter | Value |
|---|---|
| Column | Chiralcel OD-H |
| Mobile Phase | n-hexanes:isopropanol (98:2) |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm |
| Retention Time (R)-enantiomer | 15.27 min |
| Retention Time (S)-enantiomer | 12.67 min |
Data sourced from a study on (R)-Methyl-4-hydroxynon-2-ynoate, a structural analog of the target compound. mdpi.com
The enantiomeric excess is calculated from the areas of the two separated peaks using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Chiral Configuration Assignment
The absolute configuration of a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgvanderbilt.eduyoutube.com This systematic procedure assigns a priority to each of the four substituents attached to the chiral carbon based on atomic number.
For this compound, the chiral center is the carbon atom at position 4 (C4). The four substituents attached to C4 are:
-OH (hydroxyl group)
-C≡C-COOCH₃ (methyl ynoate group)
-CH₂CH₃ (ethyl group)
-H (hydrogen atom)
The assignment of priorities according to the CIP rules is as follows:
-OH : The oxygen atom has the highest atomic number (8) of the atoms directly attached to C4, so it receives the highest priority (1).
-C≡C-COOCH₃ : The carbon atom of the alkyne is attached to another carbon.
-CH₂CH₃ : The carbon atom of the ethyl group is attached to another carbon. To break the tie between the ynoate and ethyl groups, we look at the atoms further out. The alkyne carbon is triple-bonded to another carbon, which is treated as being bonded to three carbon atoms. The ethyl group's methylene (B1212753) carbon is bonded to one carbon and two hydrogens. Therefore, the ynoate group has a higher priority (2) than the ethyl group.
-CH₂CH₃ : This group receives priority (3).
-H : The hydrogen atom has the lowest atomic number (1) and thus the lowest priority (4).
To assign the configuration, the molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer. If the sequence of priorities from 1 to 3 is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, it is designated as (S). In an asymmetric synthesis that produced the dextrorotatory enantiomer, it was assigned the (R)-configuration. mdpi.com
Table 2: Cahn-Ingold-Prelog Priorities for Substituents at C4 of this compound
| Priority | Substituent Group |
|---|---|
| 1 | -OH |
| 2 | -C≡C-COOCH₃ |
| 3 | -CH₂CH₃ |
Chemical Reactivity and Transformation Studies of Methyl 4 Hydroxyhex 2 Ynoate
Functional Group Transformations
Methyl 4-hydroxyhex-2-ynoate possesses three distinct functional groups, each offering a site for chemical modification. This section details the specific reactions that can be performed at the hydroxyl, alkyne, and ester moieties.
Reactions at the Hydroxyl Group (e.g., Esterification, Protection)
The secondary hydroxyl group in this compound is a key site for transformations such as protection and esterification, which are often necessary steps in more complex synthetic sequences.
One common strategy is the protection of the hydroxyl group to prevent its interference in subsequent reactions. For instance, it can be converted into a silyl (B83357) ether. The reaction with chloro(triethyl)silane and triethylamine (B128534) in dichloromethane (B109758) (CH2Cl2) at 0 °C yields Methyl 4-[(triethylsilyl)oxy]hex-2-ynoate. cas.cz This triethylsilyl protecting group can be later removed under specific conditions to regenerate the hydroxyl function. cas.cz
The hydroxyl group can also undergo esterification. Lipase-assisted acylation is an effective method for this transformation, often proceeding with high enantioselectivity. researchgate.net While detailed studies on this compound itself are limited, analogous compounds like methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate undergo highly efficient enzymatic resolution via acylation of the hydroxyl group. researchgate.net Asymmetric synthesis strategies have been developed to produce enantiomerically pure (R)-Methyl 4-hydroxyhex-2-ynoate through the addition of methyl propiolate to butanal, highlighting the importance of the chiral center at the hydroxyl-bearing carbon. mdpi.com
Table 1: Protection of the Hydroxyl Group in this compound
| Reagents | Solvent | Temperature | Product | Reference |
|---|
Reactions at the Alkyne Moiety
The carbon-carbon triple bond (alkyne) is a highly versatile functional group, enabling a variety of addition and cycloaddition reactions.
A notable transformation is the palladium-catalyzed hydrostannylation. The protected intermediate, Methyl 4-[(triethylsilyl)oxy]hex-2-ynoate, reacts with tributyltin hydride (Bu₃SnH) in the presence of a palladium catalyst, such as Pd(PPh₃)₃, to add the tin hydride across the triple bond, forming a (tributylstannyl)alkene. cas.cz This reaction is a key step for introducing further functionality via cross-coupling reactions. cas.cz
The alkyne moiety also participates in cycloaddition reactions. It is reported as a suitable reagent for microwave-assisted azide-alkyne cycloadditions in water, a common "click chemistry" reaction for forming triazoles. lookchem.com Furthermore, the alkyne can act as a terminating group in cationic cyclization processes, where it serves as a precursor to various functionalities. researchgate.net In copper-catalyzed reactions, similar γ-hydroxy-α,β-acetylenic esters undergo hydroarylation, where an arylboronic acid adds across the alkyne, often followed by spontaneous lactonization. unimi.it
Transformations of the Ester Group
The methyl ester group of the title compound can be converted into other functional groups, most commonly amides or carboxylic acids, or it can participate in intramolecular cyclizations.
A straightforward transformation is amidation. By treating this compound with ammonia, the ester is converted into the corresponding 4-hydroxyhex-2-ynamide. psu.edu This reaction replaces the methoxy (B1213986) group of the ester with an amino group.
The ester can also be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a solvent mixture like tetrahydrofuran (B95107) (THF). researchgate.net
Furthermore, the ester group can act as an electrophile in intramolecular reactions. Following the removal of a protecting group from the hydroxyl function, the liberated alcohol can attack the ester carbonyl, leading to cyclization. This intramolecular transesterification results in the formation of a lactone (a cyclic ester). cas.cz This specific reaction, occurring after the hydrostannylation of the alkyne, yields an α-(tributylstannyl)lactone. cas.cz
Cascade and Annulation Reactions
This compound and similar 4-hydroxy-2-alkynoates are valuable partners in complex cascade reactions, which allow for the rapid construction of intricate molecular scaffolds from simple starting materials. These reactions often involve transition metal catalysis.
Rhodium-Catalyzed C-H Activation/[4+2] Annulation/Lactonization Cascades with Heterocycles
A significant application of 4-hydroxy-2-alkynoates is in rhodium(III)-catalyzed cascade reactions with various heterocyclic compounds. ucl.ac.uk This process involves a sequence of C-H activation, [4+2] annulation, and lactonization to build complex, fused polyheterocyclic systems. ucl.ac.uk
In a typical reaction, an indole-based substrate, such as an indole-2-carboxamide, is coupled with a 4-hydroxy-2-alkynoate in the presence of a rhodium catalyst like [Cp*RhCl₂]₂ and a sodium acetate (B1210297) (NaOAc) additive. ucl.ac.uk The proposed mechanism begins with the rhodium catalyst mediating the activation of a C-H bond on the indole (B1671886) ring to form a five-membered rhodacycle intermediate. ucl.ac.ukmdpi.com This is followed by coordination and insertion of the alkyne from the 4-hydroxy-2-alkynoate, expanding to a seven-membered rhodacycle. mdpi.com A subsequent intramolecular annulation and lactonization (cyclization involving the hydroxyl group) affords the final polyheterocyclic product. ucl.ac.uk
This methodology is notable for its mild reaction conditions (often at room temperature), high regioselectivity, and broad substrate scope. ucl.ac.uk However, research has shown that the substitution pattern on the 4-hydroxy-2-alkynoate is crucial. While many derivatives react successfully, ethyl 4-hydroxyhex-2-ynoate was reported to fail in producing the desired fused indole product under the studied conditions, highlighting the subtle electronic and steric factors that govern the reaction's success. ucl.ac.uk
Table 2: Rhodium-Catalyzed Annulation of Indole 1aa with Various 4-Hydroxy-2-alkynoates
| 4-Hydroxy-2-alkynoate Substrate | Product | Yield | Reference |
|---|---|---|---|
| Methyl 4-hydroxy-4-methylpent-2-ynoate | 4aa | 80% | ucl.ac.uk |
| Cyclopentyl-substituted derivative | 4ad | 85% | ucl.ac.uk |
| Cyclohexyl-substituted derivative | 4ae | 95% | ucl.ac.uk |
| Ethyl 4-hydroxyhex-2-ynoate | 4ah | 0% | ucl.ac.uk |
Reaction conditions: 1aa (0.25 mmol), alkyne (0.325 mmol), [CpRhCl₂]₂ (5 mol%), NaOAc (0.25 mmol), 1,4-dioxane (B91453) (4.0 mL), 25 °C, N₂ atmosphere.* ucl.ac.uk
Cyclization Reactions
Beyond the rhodium-catalyzed cascades, this compound is a precursor for various other cyclization reactions, primarily leading to lactones.
As mentioned previously, a common cyclization pathway involves the intramolecular attack of the hydroxyl group on the ester carbonyl. cas.cz This lactonization can be triggered by the deprotection of the alcohol and is a key step in the synthesis of functionalized butenolides. cas.cz
Sequential hydroarylation/lactonization processes have also been developed. unimi.it In these copper-catalyzed reactions, the addition of an arylboronic acid to the alkyne is followed by an in-situ cyclization of the hydroxyl group onto the ester, providing a direct route to aryl-substituted butenolides. unimi.it
Cationic cyclizations represent another important class of reactions. researchgate.net When treated with a Brønsted or Lewis acid, the hydroxyl group can be eliminated to form a carbocation, which then initiates a cyclization cascade terminated by the alkyne moiety. The alkyne can act as a nucleophile trap, leading to the formation of various cyclic structures, including spiro compounds if water is present in the reaction medium. researchgate.net
Rearrangement Reactions
The chemical framework of this compound allows it to participate in several notable rearrangement reactions, leading to the formation of structurally diverse molecules. These transformations are often triggered by specific reagents or reaction conditions, facilitating the migration of atoms or groups within the molecule.
One significant rearrangement involves the solvolysis of derivatives of closely related aryl-substituted analogs. For instance, the treatment of brosylates derived from methyl (4S,5S)-4-aryl-5-hydroxyhex-2(E)-enoates results in a rearrangement to yield the corresponding methyl (4S,5S)-5-aryl-4-hydroxyhex-2(E)-enoates. This transformation proceeds with varying yields depending on the specific aryl substituent and reaction conditions. For example, the solvolysis of the brosylate of methyl (4S,5S)-5-(p-methoxyphenyl)-4-hydroxyhex-2(E)-enoate afforded the rearranged product in 92% yield. researchgate.net
Another important transformation is the Meyer-Schuster rearrangement, or more specifically, an intercepted Meyer-Schuster rearrangement. In a study involving a related substrate, cis-6-hydroxyhex-2-en-4-ynals, a mild, intramolecular intercepted Meyer-Schuster rearrangement was developed for the synthesis of 2-acylfurans. researchgate.net This type of reaction typically involves the acid-catalyzed rearrangement of a propargylic alcohol to an α,β-unsaturated ketone. In the case of substrates with appropriate functionalities, the reaction can be "intercepted" by an internal nucleophile to form cyclic products.
Furthermore, derivatives of this compound can undergo sigmatropic rearrangements. A researchgate.netmdpi.com-sigmatropic rearrangement has been observed in the reaction of selenimides derived from related γ-hydroxy-α,β-acetylenic esters. thieme-connect.de These pericyclic reactions involve a concerted reorganization of electrons and are a powerful tool for stereoselective synthesis.
The following table summarizes key rearrangement reactions involving derivatives of this compound and related structures.
Table 1: Rearrangement Reactions of this compound and Analogs
| Starting Material (Derivative) | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl (4S,5S)-5-(p-methoxyphenyl)-4-hydroxyhex-2(E)-enoate brosylate | Solvolysis/Rearrangement | Methyl (4S,5S)-4-(p-methoxyphenyl)-5-hydroxyhex-2(E)-enoate | 92 | researchgate.net |
| Methyl (4S,5S)-5-phenyl-4-hydroxyhex-2(E)-enoate brosylate | Solvolysis/Rearrangement | Methyl (4S,5S)-4-phenyl-5-hydroxyhex-2(E)-enoate | 40 | researchgate.net |
| cis-6-Hydroxyhex-2-en-4-ynals | Intercepted Meyer-Schuster Rearrangement | 2-Acylfurans | 56->99 | researchgate.net |
| Selenimides from γ-hydroxy-α,β-acetylenic esters | researchgate.netmdpi.com-Sigmatropic Rearrangement | α-Allenic alcohols | Not specified | thieme-connect.de |
Derivatization for Advanced Chemical Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules through various derivatization strategies. Its bifunctional nature, containing both a hydroxyl group and an activated alkyne, allows for a wide range of chemical transformations.
One common derivatization involves the protection of the hydroxyl group, followed by further reaction at the alkyne. For example, the hydroxyl group can be protected with a triethylsilyl group to form methyl 4-[(triethylsilyl)oxy]hex-2-ynoate. This protected intermediate can then undergo reactions such as palladium-catalyzed hydrostannylation with tributyltin hydride. Subsequent deprotection of the silyl group triggers a spontaneous cyclization to furnish an α-(tributylstannyl)lactone, which is a valuable intermediate for palladium-catalyzed coupling reactions. cas.cz
The compound is also a key precursor in the synthesis of heterocyclic compounds. Through a copper-catalyzed hydroarylation with phenylboronic acid, followed by an in-situ lactonization, this compound can be converted into 3-phenylbutenolide. unimi.it In a more complex cascade reaction, it reacts with indoles in the presence of a rhodium(III) catalyst to produce novel indole-fused polyheterocycles, specifically furo[3',4':4,5]pyrimido[1,6-a]indole-1,5(3H,4H)-diones, in good to excellent yields. ucl.ac.uk
Furthermore, this compound is utilized in the synthesis of natural products and their analogs. It is a precursor in the synthesis of bisabolane-type sesquiterpenes. researchgate.net Additionally, a derivative, methyl 5-hydroxyhex-2-ynoate, prepared by the ring-opening of a protected glycidol, was employed in the synthesis of the C1-C16 fragment of the bryostatins, a family of potent anticancer marine natural products. This synthesis involved a highly stereoselective addition of a diorganocuprate to the alkyne. researchgate.net The compound is also a reagent in microwave-assisted azide-alkyne cycloaddition reactions in water, a "click chemistry" approach to synthesizing 1,2,3-triazoles. lookchem.com
The table below details various derivatization reactions of this compound for advanced chemical synthesis.
Table 2: Derivatization of this compound for Advanced Synthesis
| Reagent(s) | Reaction Type | Product | Yield (%) | Application | Reference |
|---|
Applications in Organic Synthesis
As a Chiral Building Block
The primary application of methyl 4-hydroxyhex-2-ynoate in organic synthesis is as a chiral building block. The stereocenter at the C-4 position allows for the creation of enantiomerically pure or enriched target molecules. The propargylic alcohol moiety is a key feature, enabling a wide range of chemical transformations.
Chiral propargylic alcohols, including this compound, are crucial intermediates in the synthesis of various bioactive molecules. researchgate.net The strategic placement of the hydroxyl and alkyne groups allows for the stereoselective construction of complex molecular architectures found in pharmaceuticals and other biologically active compounds. The synthesis of these precursors often involves the asymmetric addition of terminal alkynes to aldehydes, a method that has been refined to produce high enantiomeric excess. researchgate.net
This compound serves as a key synthon—a molecular fragment used in a synthesis to build up a larger molecule—for a variety of natural products. Its structure is readily incorporated into the carbon skeletons of diverse natural product families.
One of the notable applications of (R)-methyl 4-hydroxyhex-2-ynoate is in the synthesis of (R)-Matsutakeol, the characteristic fragrant compound of the prized Matsutake mushroom. mdpi.com The synthesis starts with the asymmetric addition of methyl propiolate to butyraldehyde (B50154) to create the chiral propargylic alcohol, methyl (R)-4-hydroxyhex-2-ynoate. researchgate.netmdpi.com This intermediate is then subjected to a reduction of the alkyne group to furnish the target (R)-Matsutakeol. researchgate.net This synthetic strategy has been extended to produce a library of flavored analogs by varying the initial aldehyde, demonstrating the versatility of this building block. researchgate.netmdpi.com
Table 1: Synthesis of Matsutakeol Analogs via (R)-Methyl 4-hydroxyalk-2-ynoates
| Target Molecule | Precursor (Chiral Propargylic Alcohol) | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R)-Matsutakeol (1-octen-3-ol) | (R)-methyl-4-hydroxyundec-2-ynoate | --- | >99% |
| (R)-1-Penten-3-ol | (R)-methyl-4-hydroxyhex-2-ynoate | 71% | 99% |
| (R)-1-Hexen-3-ol | (R)-methyl-4-hydroxyhept-2-ynoate | 67% | 99% |
| (R)-1-Hepten-3-ol | (R)-methyl-4-hydroxyoct-2-ynoate | --- | 99% |
Data sourced from a general synthetic method for Matsutakeol and its analogs. researchgate.netmdpi.com
While direct synthesis of sesquiterpenes like xanthorrhizol (B41262) from this compound is less commonly detailed, the methodologies used to create chiral alcohols from this precursor are fundamental to the synthesis of such terpenes. The core chiral alcohol structure is a common motif in the retrosynthetic analysis of many bisabolane-type sesquiterpenes. The synthetic strategies developed for molecules like Matsutakeol can be adapted to generate key intermediates for these more complex natural products.
The chemical structure of this compound is well-suited for elaboration into various lactone derivatives. The ester and hydroxyl groups can be manipulated to form a cyclic ester (lactone) ring, while the alkyne provides a handle for further functionalization or for hydrogenation to the corresponding saturated or unsaturated lactone. For instance, the synthesis of (R)-4-hexanolide, a pheromone, can be envisioned through the saturation of the alkyne in methyl (R)-4-hydroxyhex-2-ynoate followed by lactonization. Similarly, the synthesis of more complex lactones like goniothalamine, which features an α,β-unsaturated lactone, can utilize the alkyne functionality as a precursor to the required double bond.
This compound and its analogs are valuable starting materials for the synthesis of polyacetylenes, a class of natural products known for their diverse biological activities. researchgate.net The terminal alkyne of the precursor can undergo coupling reactions, such as the Cadiot-Chodkiewicz or Glaser couplings, to extend the carbon chain and introduce further acetylene (B1199291) units. This approach has been identified as a viable strategy for the total synthesis of C17 polyacetylenes like virol A and virol C. researchgate.net The synthesis begins with chiral propargylic alcohols, such as (R)-methyl-4-hydroxynon-2-ynoate, which are then elaborated into the final polyacetylene structures. researchgate.netmdpi.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| (R)-1-Hepten-3-ol |
| (R)-1-Hexen-3-ol |
| (R)-1-Penten-3-ol |
| (R)-4-hexanolide |
| (R)-Matsutakeol (1-octen-3-ol) |
| (R)-methyl-4-hydroxyhept-2-ynoate |
| (R)-methyl-4-hydroxyoct-2-ynoate |
| (R)-methyl-4-hydroxyundec-2-ynoate |
| Argentilactone |
| Buibuilactone |
| Butyraldehyde |
| Goniothalamine |
| Japonilure |
| Methyl (R)-4-hydroxyhex-2-ynoate |
| This compound |
| Methyl propiolate |
| Polyacetylenes |
| Rugulactone |
| Virol A |
| Virol C |
Synthons for Natural Product Synthesis
Lactone Derivatives (e.g., Rugulactone, Buibuilactone, Japonilure, 4-Hexanolide, Goniothalamine, Argentilactone)
Intermediate in Complex Molecule Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules. Its alkyne and hydroxyl functionalities allow for a variety of chemical transformations. For example, it is a reagent used in microwave-assisted azide-alkyne cycloaddition reactions in water, a type of "click chemistry" that is highly efficient for forming triazoles. chemicalbook.comlookchem.com These triazole-containing compounds have applications in various fields of chemistry.
Furthermore, derivatives of this compound are precursors to natural products and other biologically active molecules. For instance, related compounds like methyl 5-aryl-4-hydroxyhex-2(E)-enoates are used as chiral synthons for bisabolane-type sesquiterpenes. acs.org The synthesis of these complex natural products often relies on the stereocontrolled introduction of functional groups, a process where chiral building blocks derived from compounds like this compound are invaluable. The synthesis of marine natural products such as (-)-curcuquinone has also utilized strategies that could conceptually involve intermediates derived from similar hydroxy-ynoate structures. acs.org
Role in Catalyst Development and Evaluation
The reactions involving this compound and its analogs are often used to evaluate the effectiveness and stereoselectivity of new catalysts. The enantioselective synthesis of (R)-methyl 4-hydroxyhex-2-ynoate, for example, serves as a benchmark for the performance of the BINOL-ZnEt2-Ti(IV) complex catalyst system. mdpi.com
Additionally, 4-hydroxy-2-alkynoates, a class of compounds to which this compound belongs, are employed as coupling partners in rhodium-catalyzed C-H activation/annulation/lactonization cascades. ucl.ac.uk These complex transformations, which form multiple chemical bonds in a single operation, are a stringent test for the efficiency and selectivity of a catalyst. The development of such catalytic processes is crucial for the efficient synthesis of complex heterocyclic structures. ucl.ac.uk The use of these substrates allows researchers to probe the limits of new catalytic systems and to develop novel synthetic methodologies.
Conclusion
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
1H NMR Spectral Analysis
Proton NMR (1H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For the (R)-enantiomer of this compound, the following proton signals have been reported in deuterochloroform (CDCl₃) as the solvent. mdpi.comscienceopen.com
The spectrum shows a triplet at 1.04 ppm, which corresponds to the three protons of the methyl group (H-6). mdpi.com The methylene (B1212753) protons (H-5) appear as a multiplet between 1.75 and 1.87 ppm. mdpi.com The methoxy (B1213986) group protons (H-1') of the ester give a sharp singlet at 3.79 ppm. mdpi.com A doublet at 3.09 ppm is assigned to the hydroxyl proton (4-OH), with coupling to the adjacent methine proton. mdpi.com The methine proton at the chiral center (H-4) is observed as a multiplet in the range of 4.44 to 4.57 ppm. mdpi.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 1.04 | t (triplet) | 7.4 |
| H-5 | 1.75-1.87 | m (multiplet) | |
| 4-OH | 3.09 | d (doublet) | 5.8 |
| H-1' (OCH₃) | 3.79 | s (singlet) | |
| H-4 | 4.44-4.57 | m (multiplet) |
13C NMR Spectral Analysis
Carbon-13 NMR (13C NMR) spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. The reported 13C NMR spectral data for (R)-methyl 4-hydroxyhex-2-ynoate in CDCl₃ is as follows. mdpi.comscienceopen.com
The terminal methyl carbon (C-6) resonates at 8.88 ppm. mdpi.com The adjacent methylene carbon (C-5) is found at 29.64 ppm. mdpi.com The carbon of the methoxy group (C-1') appears at 52.45 ppm. mdpi.com The carbon bearing the hydroxyl group (C-4) is observed at 62.84 ppm. mdpi.com The two sp-hybridized carbons of the alkyne (C-2 and C-3) have chemical shifts of 75.76 ppm and 88.07 ppm, respectively. mdpi.com The carbonyl carbon of the ester (C-1) is the most deshielded, appearing at 153.64 ppm. mdpi.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-6 | 8.88 |
| C-5 | 29.64 |
| C-1' (OCH₃) | 52.45 |
| C-4 | 62.84 |
| C-3 | 75.76 |
| C-2 | 88.07 |
| C-1 | 153.64 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For (R)-methyl 4-hydroxyhex-2-ynoate, the HRMS data was obtained using Electrospray Ionization (ESI). The calculated mass for the sodium adduct of the molecule, [M+Na]⁺, is 165.0522. mdpi.com The experimentally found mass is also 165.0522, which confirms the elemental composition of C₇H₁₀O₃. mdpi.com
| Ion | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|
| [C₇H₁₀NaO₃]⁺ | 165.0522 | 165.0522 |
Optical Rotation
Optical rotation is a key measure for characterizing chiral molecules. It quantifies the rotation of plane-polarized light as it passes through a sample of a chiral compound. The direction and magnitude of the rotation are specific to the enantiomer. For (R)-methyl 4-hydroxyhex-2-ynoate, a specific rotation [α]D²⁵ of +8.2° has been reported, measured at 25 °C using the sodium D-line (589 nm) with a concentration of 1.05 g/100 mL in dichloromethane (B109758) (CH₂Cl₂). mdpi.com
| Enantiomer | Specific Rotation [α]D²⁵ | Concentration (c) | Solvent |
|---|---|---|---|
| (R) | +8.2° | 1.05, CH₂Cl₂ | Dichloromethane |
Chiral HPLC Analysis for Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. For the synthesis of (R)-methyl 4-hydroxyhex-2-ynoate, chiral HPLC analysis was used to confirm the high enantiopurity of the product. The analysis revealed an enantiomeric excess of 99% for the (R)-enantiomer. mdpi.com This high level of enantioselectivity is a critical outcome of the asymmetric synthesis methods employed. mdpi.comscienceopen.com
| Analysis Method | Result |
|---|---|
| Chiral HPLC | 99% ee for (R)-enantiomer |
Theoretical and Computational Studies
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions. For structurally related compounds, such as derivatives of 4-hydroxyhexenoate, computational studies have been used to elucidate complex reaction mechanisms.
In one such study focusing on the photochemical reactions of a related compound, methyl 4-hydroxyhex-5-enoate, computational analysis was employed to understand a divergent reaction that could lead to two different products. rsc.org The process involved an initial photoinduced cross-metathesis, followed by UV-C irradiation that triggers one of two competing pathways: a cyclization via transesterification or a 1,5-H shift followed by tautomerization. rsc.org
Quantum chemical calculations demonstrated that the intermediates for the cyclization pathway are significantly blue-shifted, while those for the 1,5-H shift reaction are red-shifted. rsc.org This difference in energy absorption allows for selective control of the reaction outcome by using specific wavelengths of light. By using phenanthrene (B1679779) as a UV-C filter, the 1,5-H shift can be suppressed, favoring the cyclization pathway to produce lactones. rsc.org This type of detailed mechanistic insight is crucial for designing selective synthetic routes.
Table 1: Competing Photochemical Reaction Pathways for Methyl 4-hydroxyhex-5-enoate Derivative
| Reaction Pathway | Key Intermediate Property | Controlling Factor | Predominant Product |
|---|---|---|---|
| Cyclization (Transesterification) | Strongly blue-shifted | Presence of UV-C filter (e.g., phenanthrene) | Lactone |
| 1,5-H Shift & Tautomerization | Red-shifted | Absence of UV-C filter | Levulinate |
Data sourced from Chemical Science (RSC Publishing). rsc.org
Quantum Chemical Calculations
Quantum chemical calculations offer quantitative predictions of molecular structures, energies, and other electronic properties. These calculations are foundational to understanding reactivity. Methods like Density Functional Theory (DFT) are commonly used to calculate descriptors that govern a molecule's behavior. dergipark.org.tr
For the analogous E and Z isomers of a diester derived from methyl 4-hydroxyhex-5-enoate, quantum chemical calculations were performed to study their excited states. rsc.org The calculations revealed that the excitation energies of the two isomers are very close (ΔE = 0.09 eV), meaning both can be excited by the same UV light source. rsc.org The inclusion of a solvent model in these calculations helped to shift the predicted vertical excitation energies closer to the experimental values, demonstrating the importance of accounting for environmental effects. rsc.org
General quantum chemical studies on organic molecules often involve the calculation of several key parameters that provide insight into their stability and reactivity. dergipark.org.tr
Table 2: Common Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. |
| Energy Gap | ΔE | ELUMO - EHOMO; relates to chemical reactivity and stability. |
| Chemical Hardness | η | Resistance to change in electron distribution. |
| Chemical Softness | S | The reciprocal of hardness; a measure of reactivity. |
| Electronegativity | χ | The power of an atom to attract electrons to itself. |
| Electrophilicity Index | ω | A measure of the energy lowering of a system when it accepts electrons. |
Information sourced from DergiPark. dergipark.org.tr
Homology Modeling in Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful strategy for the synthesis of chiral molecules. ucl.ac.uk Enzymes like lipases are widely used for their high stereoselectivity under mild reaction conditions. researchgate.net Lipase-catalyzed reactions, such as the enantioselective acetylation of racemic hydroxy esters, have been successfully applied to analogs like methyl 5-aryl-4-hydroxyhex-2(E)-enoates and methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate. researchgate.netresearchgate.net In these resolutions, enzymes like Candida antarctica lipase (B570770) B (CAL-B) and Rhizomucor miehei lipase have demonstrated excellent selectivity. researchgate.netresearchgate.net
When the crystal structure of a specific enzyme is not available, homology modeling provides a path to understanding its function. scispace.com This computational technique builds a three-dimensional model of a target protein using the known structure of a related homologous protein as a template.
For enzymes used in biocatalysis, homology models are critical for:
Visualizing the active site: Understanding the shape and chemical environment where the substrate binds.
Simulating substrate docking: Predicting how a substrate, such as Methyl 4-hydroxyhex-2-ynoate, would fit into the active site.
Explaining enantioselectivity: Analyzing the interactions that favor the transformation of one enantiomer over another. acs.org
These models, often combined with techniques like quantitative structure-activity relationship (QSAR) analysis, can quantitatively predict the enantioselectivity of an enzyme for a given substrate. acs.org While a specific homology model for an enzyme acting on this compound is not detailed in the available literature, this approach is a standard and vital tool for studying and engineering the lipases and other enzymes that act on structurally similar compounds. scispace.comacs.org
Table 3: Enzymes Used in Biocatalysis of Related Hydroxy Esters
| Enzyme | Abbreviation | Substrate Example | Transformation |
|---|---|---|---|
| Candida antarctica Lipase B | CAL-B | methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate | Enantioselective acylation |
| Rhizomucor miehei Lipase | RML | 2-(2-hydroxypropyl)benzonitriles | Enantioselective acetylation |
| Alcohol Dehydrogenase A from Rhodococcus ruber | ADH-A | 2-(2-oxopropyl)benzonitriles | Stereoselective bioreduction |
Data sourced from ResearchGate and UCL Discovery. ucl.ac.ukresearchgate.netresearchgate.net
Biomedical and Pharmacological Research Applications
Development of Chemical Reporters for Biological Processes
The bioorthogonal chemical reporter strategy has become a powerful method for investigating post-translational modifications (PTMs) in living systems. nih.gov This approach utilizes chemical reporters, which are molecular analogues of natural metabolites, engineered to contain a bioorthogonal handle like an alkyne or an azide. nih.govfrontiersin.org These reporters are introduced to cells, where they are incorporated into biomolecules through the cell's natural metabolic pathways. nih.gov The bioorthogonal handle then allows for the selective chemical ligation of a probe, such as a fluorophore or a biotin (B1667282) tag, via "click chemistry." frontiersin.orgnih.gov This enables the visualization, enrichment, and identification of the modified proteins. nih.govresearchgate.net
Protein lactylation is a recently discovered PTM where a lactate (B86563) molecule is added to a lysine (B10760008) residue on a protein. nih.govrsc.org To study this process, researchers have developed alkynyl-functionalized analogues of L-lactate. frontiersin.orgrsc.org A prominent example is sodium (S)-2-hydroxypent-4-ynoate, known as YnLac. nih.govresearchgate.net This reporter molecule is an L-lactate analogue containing a terminal alkyne. nih.gov
Studies have demonstrated that YnLac is metabolically incorporated into proteins in live mammalian cells, allowing for the fluorescent detection and proteomic profiling of lactylated proteins. nih.govrsc.org This has led to the identification of new lactylation sites on both histone and non-histone proteins, such as PARP1, and has helped to elucidate the functional roles of this modification. frontiersin.orgrsc.org
In addition to YnLac, researchers have synthesized and tested other analogues to optimize metabolic labeling. nih.gov Among these is Methyl (S)-2-hydroxypent-4-ynoate (YnLac-OMe), the methyl ester version of YnLac. nih.gov The rationale behind creating the methyl ester was to mask the negatively charged carboxylate group, a strategy intended to improve the molecule's ability to cross cell membranes and increase cellular delivery. nih.gov However, experimental results indicated that YnLac-OMe did not produce stronger protein labeling signals compared to YnLac in the studied systems. nih.gov Another analogue, sodium (S)-2-hydroxyhex-5-ynoate (YnLac-2), which has a bulkier side-chain, was also found to be less efficient for protein labeling than YnLac. nih.gov These findings highlight the subtle structural requirements for effective metabolic reporters.
Table 1: Chemical Reporters for Protein Lactylation
| Compound Name | Abbreviation | Description | Research Finding |
| Sodium (S)-2-hydroxypent-4-ynoate | YnLac | An alkynyl-functionalized L-lactate analogue. nih.gov | Effectively incorporated into lactylated proteins for detection and profiling. nih.govfrontiersin.org |
| Methyl (S)-2-hydroxypent-4-ynoate | YnLac-OMe | A methyl ester version of YnLac designed to enhance cellular uptake. nih.gov | Did not show enhanced protein labeling compared to YnLac. nih.gov |
| Sodium (S)-2-hydroxyhex-5-ynoate | YnLac-2 | An L-lactate analogue with a bulkier side-chain. nih.gov | Less efficient for protein labeling than YnLac. nih.gov |
Precursors for Pharmacologically Active Compounds
The structural motifs present in Methyl 4-hydroxyhex-2-ynoate are found in key intermediates used for the total synthesis of complex natural products with significant pharmacological activity. These intermediates serve as versatile building blocks that chemists can elaborate into more complex molecular architectures.
One notable example involves the use of a closely related compound, methyl 5-hydroxyhex-2-ynoate, in the synthesis of bryostatin (B1237437) analogues. researchgate.net Bryostatins are potent modulators of protein kinase C (PKC) and have been extensively studied for their potential as anti-cancer agents. The synthesis of these complex macrolides is a formidable challenge. In one approach, methyl 5-hydroxyhex-2-ynoate was a key starting material. It was used in a highly stereoselective reaction involving the addition of a diorganocuprate to prepare a more complex aldehyde, which was a crucial fragment for the eventual construction of the bryostatin backbone. researchgate.net This demonstrates how relatively simple hydroxy-alkynoate esters are valuable precursors for assembling molecules with profound biological effects.
Table 2: Precursors in Pharmacological Synthesis
| Precursor Compound | Target Compound Class/Analogue | Pharmacological Relevance |
| Methyl 5-hydroxyhex-2-ynoate | Bryostatin Analogues | Potent modulators of protein kinase C (PKC), with applications in cancer research. researchgate.net |
Studies on Metabolic Pathways (e.g., Fatty Acid Metabolites)
Derivatives of short-chain hydroxy acids are important metabolites in various biological pathways, particularly those related to fatty acid metabolism. Studying these metabolites can provide diagnostic markers and insights into metabolic disorders.
For instance, research into mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency, an inborn error of metabolism that impairs the body's ability to produce ketones, has identified several unique fatty acid metabolites in patient urine. nih.govresearchgate.net Among these are compounds structurally related to 4-hydroxyhexanoic acid, such as trans-5-hydroxyhex-2-enoate and 4-hydroxy-6-methyl-2-pyrone. nih.govresearchgate.net The presence of these unusual metabolites is elevated during periods of metabolic crisis and can serve as specific biochemical markers to help diagnose this specific disorder, distinguishing it from other defects in fatty acid oxidation. nih.govresearchgate.net
Furthermore, the core structure is relevant to lipid peroxidation, a process of oxidative damage. The compound 4-hydroxyhexenal (B101363) is a neurotoxic lipid peroxidation product derived from the oxidation of docosahexaenoic acid (DHA), an important omega-3 fatty acid. thegoodscentscompany.com The formation of such aldehydes is an indicator of oxidative stress and is studied in the context of various pathological conditions. thegoodscentscompany.com These examples underscore the importance of C6-hydroxy acids and their derivatives as metabolites and biomarkers in the study of both genetic metabolic diseases and broader pathological processes like oxidative stress. nih.govthegoodscentscompany.com
Table 3: Relevant Fatty Acid Metabolites in Pathway Studies
| Metabolite | Associated Pathway/Condition | Significance |
| trans-5-hydroxyhex-2-enoate | HMGCS2 Deficiency (Fatty Acid Metabolism Disorder) nih.gov | A specific urinary biomarker for diagnosing the disorder. nih.govresearchgate.net |
| 4-hydroxy-6-methyl-2-pyrone | HMGCS2 Deficiency (Fatty Acid Metabolism Disorder) nih.gov | A key diagnostic marker found in urine during metabolic decompensation. nih.govresearchgate.net |
| 4-hydroxyhexenal | Lipid Peroxidation of n-3 Fatty Acids thegoodscentscompany.com | A marker of oxidative stress derived from docosahexaenoic acid (DHA). thegoodscentscompany.com |
Q & A
Q. What are the standard synthetic routes for Methyl 4-hydroxyhex-2-ynoate, and how do reaction conditions influence yield?
this compound is synthesized via alkyne-aldehyde coupling. A validated method involves reacting octanal with methyl propiolate in xylene at low temperatures, yielding 62% of the product as a pale-yellow oil . Key factors affecting yield include solvent choice (e.g., xylene vs. 2-MeTHF), stoichiometry of reactants, and catalyst selection. For example, lithium bromide (LiBr) and lithium tetramethylpiperidide (LTMP) are critical for stabilizing intermediates and suppressing side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks at δ ~3.7 ppm (methoxy group) and δ ~4.5 ppm (hydroxy-bearing carbon) confirm ester and hydroxyl functionalities .
- FT-IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1720 cm⁻¹ (ester C=O stretch) .
- Elemental Analysis : Validates empirical formula (e.g., C₇H₁₀O₃ for this compound) .
Q. How can researchers distinguish between this compound and its structural analogs?
Chiral HPLC and comparative NMR analysis are critical. For example, Methyl 6-chloro-4-hydroxy-5,5-dimethylhex-2-ynoate (107f) shows distinct chemical shifts (δ ~1.3 ppm for methyl groups) and retention times in chiral HPLC due to steric and electronic differences .
Q. What are common side products in its synthesis, and how are they identified?
Side products like 1-phenylpentanol (3a) arise from competing reduction pathways. These are identified via GC-MS and NMR comparisons with literature data. For instance, 3a exhibits a characteristic triplet at δ ~3.6 ppm for the hydroxyl-bearing CH₂ group .
Q. What solvents and catalysts optimize the reaction efficiency?
Non-polar solvents (e.g., xylene) favor alkyne activation, while LTMP/LiBr systems enhance nucleophilic addition. Polar aprotic solvents like 2-MeTHF may improve solubility but reduce selectivity .
Advanced Research Questions
Q. How do reaction mechanisms differ when using LTMP vs. other lithium bases?
LTMP promotes deprotonation of methyl propiolate, forming a lithium acetylide that reacts with aldehydes. Competing bases (e.g., LDA) may over-deprotonate intermediates, leading to side reactions like aldol condensation. LiBr stabilizes the acetylide, suppressing undesired pathways .
Q. What strategies resolve conflicting NMR data for diastereomers of this compound derivatives?
For diastereomers (e.g., 4-hydroxy-6-phenylhex-5-en-2-ynoate), use 2D NMR (COSY, HSQC) to assign stereochemistry. NOESY correlations between the hydroxyl proton and adjacent vinyl protons can confirm spatial proximity .
Q. How can solvent polarity be exploited to control regioselectivity in alkyne-aldehyde couplings?
Polar solvents stabilize charge-separated intermediates, favoring 1,2-addition. In contrast, non-polar solvents (e.g., xylene) promote 1,4-addition via less polar transition states, as seen in the synthesis of this compound .
Q. What computational methods validate the electronic structure of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the triple bond and hydroxyl group. IR frequency matching between experimental and simulated spectra confirms accuracy .
Q. How is this compound utilized in natural product synthesis?
The compound serves as a linchpin for constructing γ-hydroxy-α,β-acetylenic esters, key intermediates in terpene and polyketide frameworks. For example, its derivatives are used in stereoselective cyclizations to form macrocyclic lactones .
Methodological Notes
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Data Interpretation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to resolve ambiguities .
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Yield Optimization : Screen solvents (e.g., xylene vs. toluene) and catalyst ratios (LiBr:LTMP = 1:1.5) to balance reactivity and selectivity .
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Error Mitigation : Use internal standards (e.g., tetramethylsilane) for NMR calibration and triplicate runs for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

